4-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline
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Overview
Description
4-Fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of 4-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride.
Coupling with Aniline: The final step involves coupling the thiazole derivative with aniline under basic conditions to form the desired compound
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
4-Fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols) being used to introduce new functional groups
The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
4-Fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: This compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: Researchers use this compound to study the interactions of thiazole derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding pockets .
Comparison with Similar Compounds
Similar compounds to 4-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline include:
4-Fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline: This compound has a similar structure but with a different substitution pattern on the thiazole ring.
4-Fluoro-N-[(4-methyl-1,3-oxazol-5-yl)methyl]aniline: This compound features an oxazole ring instead of a thiazole ring, leading to different chemical properties and reactivity.
4-Fluoro-N-[(4-methyl-1,3-imidazol-5-yl)methyl]aniline: This compound contains an imidazole ring, which can result in different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11FN2S |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C11H11FN2S/c1-8-11(15-7-14-8)6-13-10-4-2-9(12)3-5-10/h2-5,7,13H,6H2,1H3 |
InChI Key |
LRSZHEBSUFGUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNC2=CC=C(C=C2)F |
Origin of Product |
United States |
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